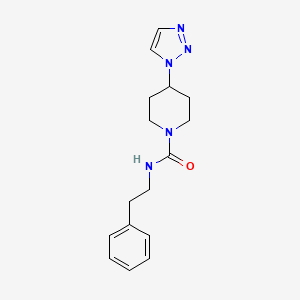
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a phenylethyl group and a 1,2,3-triazole moiety, making it a versatile molecule for studying chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Formation of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring is formed through a click chemistry reaction, typically involving an azide and an alkyne.
Coupling to Form the Final Compound: The final step involves coupling the piperidine derivative with the triazole derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.
科学的研究の応用
Chemistry
In chemistry, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-sulfonamide
- N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-phosphonate
Uniqueness
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,3-triazole ring, in particular, provides stability and potential for diverse interactions, setting it apart from other similar compounds.
特性
IUPAC Name |
N-(2-phenylethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYLAIEHDEHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














